molecular formula C5H6OS B1651965 S-prop-2-ynyl ethanethioate CAS No. 13702-10-8

S-prop-2-ynyl ethanethioate

Cat. No.: B1651965
CAS No.: 13702-10-8
M. Wt: 114.17 g/mol
InChI Key: UYZVABQVIWVBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is primarily known for its application as a pesticide, specifically targeting mites in agricultural settings. The compound’s molecular formula is C₅H₆OS, and it has a molecular weight of 114.17 g/mol.

Scientific Research Applications

S-prop-2-ynyl ethanethioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and as a protective group for carboxylic acids.

    Biology: The compound’s ability to inhibit acetylcholinesterase makes it valuable in studying enzyme inhibition and nervous system functions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting parasitic infections.

    Industry: Its use as a pesticide in agriculture is well-documented, helping to control mite populations on various crops.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-prop-2-ynyl ethanethioate typically involves the reaction of ethanethioic acid with prop-2-yn-1-yl alcohol. One common method includes the use of diethyl ether as a solvent and zinc dibromide as a catalyst. The reaction is carried out under an inert atmosphere, often using argon . The general reaction scheme is as follows:

Ethanethioic acid+Prop-2-yn-1-yl alcoholS-prop-2-ynyl ethanethioate\text{Ethanethioic acid} + \text{Prop-2-yn-1-yl alcohol} \rightarrow \text{this compound} Ethanethioic acid+Prop-2-yn-1-yl alcohol→S-prop-2-ynyl ethanethioate

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of efficient catalysts and solvents ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: S-prop-2-ynyl ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethanethioate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted ethanethioates.

Mechanism of Action

The primary mechanism of action of S-prop-2-ynyl ethanethioate involves the inhibition of the enzyme acetylcholinesterase. This enzyme is crucial for the proper functioning of the nervous system in mites. By inhibiting acetylcholinesterase, the compound causes paralysis and death of the mites. The molecular target is the active site of the enzyme, where the compound binds and prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter and subsequent neural dysfunction.

Comparison with Similar Compounds

    Propargyl alcohol: Shares the prop-2-ynyl group but lacks the ethanethioate moiety.

    Ethanethioic acid: Contains the ethanethioate group but lacks the prop-2-ynyl group.

    Propargite: Another name for S-prop-2-ynyl ethanethioate, used interchangeably in literature.

Uniqueness: this compound is unique due to its dual functional groups, which confer both reactivity and specificity in its applications. Its ability to inhibit acetylcholinesterase selectively without affecting other insects or mammals makes it particularly valuable in agricultural and biological research.

Properties

IUPAC Name

S-prop-2-ynyl ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6OS/c1-3-4-7-5(2)6/h1H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZVABQVIWVBOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446300
Record name Ethanethioic acid, S-2-propynyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13702-10-8
Record name S-2-Propyn-1-yl ethanethioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13702-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanethioic acid, S-2-propynyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(prop-2-yn-1-ylsulfanyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-prop-2-ynyl ethanethioate
Reactant of Route 2
Reactant of Route 2
S-prop-2-ynyl ethanethioate
Reactant of Route 3
Reactant of Route 3
S-prop-2-ynyl ethanethioate
Reactant of Route 4
Reactant of Route 4
S-prop-2-ynyl ethanethioate
Reactant of Route 5
Reactant of Route 5
S-prop-2-ynyl ethanethioate
Reactant of Route 6
Reactant of Route 6
S-prop-2-ynyl ethanethioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.